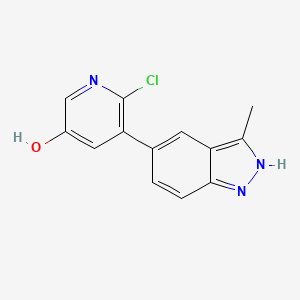
2-(3,4-Dichlorophenyl)indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)indolizine is a nitrogen-containing heterocyclic compound. Indolizines are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of the dichlorophenyl group in this compound enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
The synthesis of 2-(3,4-Dichlorophenyl)indolizine can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For instance, the reaction between aldehydes, secondary amines, and terminal alkynes in the presence of a gold catalyst can lead to the formation of indolizines . Another method involves the oxidative coupling of pyridine or pyrrole scaffolds . Industrial production methods often utilize these catalytic processes due to their efficiency and high yield.
Analyse Des Réactions Chimiques
2-(3,4-Dichlorophenyl)indolizine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as selenium dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indolizine derivatives with different functional groups.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)indolizine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)indolizine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes . Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
2-(3,4-Dichlorophenyl)indolizine can be compared with other indolizine derivatives such as:
Indole: Known for its broad-spectrum biological activities, including antiviral and anticancer properties.
Pyrrole: Another nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Indolizidine: A related compound with significant biological activity, often used as a precursor in the synthesis of other bioactive molecules.
The uniqueness of this compound lies in its dichlorophenyl group, which enhances its chemical reactivity and potential for various applications.
Propriétés
Numéro CAS |
80489-00-5 |
|---|---|
Formule moléculaire |
C14H9Cl2N |
Poids moléculaire |
262.1 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)indolizine |
InChI |
InChI=1S/C14H9Cl2N/c15-13-5-4-10(8-14(13)16)11-7-12-3-1-2-6-17(12)9-11/h1-9H |
Clé InChI |
HRODHWOQHAUAHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CN2C=C1)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)

![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)

![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)



![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)


![1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol](/img/structure/B11858893.png)

